molecular formula C17H25N3O B11459092 3,3,8-trimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3,8-trimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11459092
M. Wt: 287.4 g/mol
InChI Key: GFBAKYSXTYQCBS-UHFFFAOYSA-N
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Description

3,3,8-Trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8-trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the pentylamino group and the carbonitrile functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3,8-Trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,3,8-Trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,8-trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,8-Trimethyl-6-(pentylamino)-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

3,3,8-trimethyl-6-(pentylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C17H25N3O/c1-5-6-7-8-19-16-14(10-18)13-9-17(3,4)21-11-15(13)12(2)20-16/h5-9,11H2,1-4H3,(H,19,20)

InChI Key

GFBAKYSXTYQCBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=C2COC(CC2=C1C#N)(C)C)C

Origin of Product

United States

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